molecular formula C10H10N2O2 B8133931 2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one

2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No.: B8133931
M. Wt: 190.20 g/mol
InChI Key: ZIDXWKKUQYDGND-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a hydroxymethyl group at the second position and a methyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes. This reaction is typically carried out under moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions, which are economically and ecologically favorable, can be applied. These reactions allow for the efficient synthesis of complex structures from simple building blocks, featuring high atom economy and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in critical biological processes. For example, it may inhibit bacterial growth by targeting enzymes in the folate synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-9-11-8(6-13)5-10(14)12(7)9/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDXWKKUQYDGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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